molecular formula C16H22O5 B13858363 Methyl 3-(4-(tert-butoxy)-4-oxobutoxy)benzoate

Methyl 3-(4-(tert-butoxy)-4-oxobutoxy)benzoate

Cat. No.: B13858363
M. Wt: 294.34 g/mol
InChI Key: DEXWTRPDYNTPAY-UHFFFAOYSA-N
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Description

Methyl 3-(4-(tert-butoxy)-4-oxobutoxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a tert-butoxy and oxobutoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-(tert-butoxy)-4-oxobutoxy)benzoate typically involves the esterification of 3-hydroxybenzoic acid with tert-butyl 4-oxobutanoate. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-(tert-butoxy)-4-oxobutoxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the tert-butoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzoates.

Scientific Research Applications

Methyl 3-(4-(tert-butoxy)-4-oxobutoxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(4-(tert-butoxy)-4-oxobutoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(4-(tert-butoxy)-4-oxobutoxy)benzoate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C16H22O5

Molecular Weight

294.34 g/mol

IUPAC Name

methyl 3-[4-[(2-methylpropan-2-yl)oxy]-4-oxobutoxy]benzoate

InChI

InChI=1S/C16H22O5/c1-16(2,3)21-14(17)9-6-10-20-13-8-5-7-12(11-13)15(18)19-4/h5,7-8,11H,6,9-10H2,1-4H3

InChI Key

DEXWTRPDYNTPAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCOC1=CC=CC(=C1)C(=O)OC

Origin of Product

United States

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